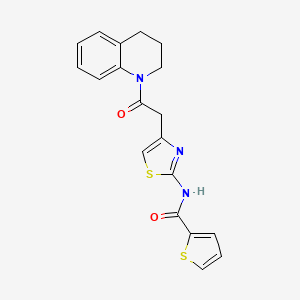

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core linked to a thiazolyl moiety via a 2-oxoethyl chain.

Properties

IUPAC Name |

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c23-17(22-9-3-6-13-5-1-2-7-15(13)22)11-14-12-26-19(20-14)21-18(24)16-8-4-10-25-16/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYIUKPUINNXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Thiazole Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Coupling Reactions: The quinoline and thiazole intermediates can be coupled using a variety of methods, such as amide bond formation using coupling reagents like EDCI or DCC.

Final Assembly: The thiophene-2-carboxamide can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 3,4-dihydroquinoline structures exhibit notable anticancer activity. For example, a study highlighted the synthesis of various tetrahydroquinoline derivatives, which were screened for their ability to inhibit the growth of cancer cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma). The incorporation of specific aryl groups significantly enhanced the antiproliferative effects, suggesting that similar modifications in N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide could yield potent anticancer agents .

Neuroprotective Effects

Another area of exploration is the compound's potential as a neuroprotective agent. Studies on related compounds have shown that they can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. The ability to selectively inhibit nNOS could lead to advancements in treatments for conditions such as neuropathic pain and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure can influence biological activity. For instance, the introduction of thiazole and thiophene moieties has been associated with enhanced biological properties. These findings suggest that this compound may have improved efficacy compared to its parent compounds due to synergistic effects from its unique structural components .

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various tetrahydroquinoline derivatives demonstrated that certain modifications led to up to 90% growth inhibition in cancer cell lines at a concentration of 25 μM. This suggests that similar derivatives derived from this compound could also exhibit potent anticancer properties .

- Neuroprotection : In preclinical models, compounds with similar structures have shown promise in reversing thermal hyperalgesia when administered at specific doses. This highlights the potential therapeutic applications of this compound in treating chronic pain conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinoline, thiazole, and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives with Dihydroquinoline Moieties

- Structure: N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride.

- Comparison: Replaces the thiazole ring with a tetrahydroquinoline-piperidine hybrid. The carboximidamide group (vs. Yield: Not specified, but synthesized via HCl treatment in MeOH/CH₂Cl₂ .

- Structure: N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Comparison: Incorporates a cyanoquinoline scaffold and tetrahydrofuran substituent. Molecular weight (524 Da) is higher than the target compound’s estimated ~450 Da, suggesting increased steric bulk. Applications: Likely explored in oncology due to quinoline’s DNA-intercalating properties .

Thiazole-Based Carboxamides

- Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.

- Comparison: Features a bromophenyl-thiazole core with a piperazine side chain. The halogenated aryl groups may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s dihydroquinoline group.

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ():

- Structure: Replaces thiophene-2-carboxamide with furan-2-carboxamide and introduces a methoxybenzylamino group.

- Comparison: Lower molecular weight (371.4 Da vs. ~450 Da) and reduced aromaticity may decrease binding affinity to hydrophobic targets. Applications: Structural analogs are explored in antimicrobial research .

Urea and Triazepine Derivatives

- Structure: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.

- Comparison: Integrates a urea linker and hydrazinyl-piperazine side chain. The trifluoromethyl group enhances metabolic stability. Yield: 70.7%, with a melting point of 198–200°C, indicating higher crystallinity than the target compound .

- Structure: 6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide.

- Comparison: Replaces thiazole with a triazepine ring, introducing nitrophenyl for electron-withdrawing effects. Yield: 74%, suggesting efficient synthesis under similar conditions to the target compound .

Physicochemical and Pharmacological Data Comparison

Biological Activity

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Molecular Formula: C23H27N5OS

Molecular Weight: 421.55838

CAS Number: Not specified in the current literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds structurally similar to this compound. These derivatives have shown promising activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 3h | S. aureus | 8 µg/mL | |

| 7 | E. faecium | 16 µg/mL | |

| 9f | C. albicans | 4 µg/mL | |

| 14f | C. auris | 32 µg/mL |

These compounds exhibit broad-spectrum activity, especially against drug-resistant strains, indicating their potential as novel antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The structure-dependent activity was assessed using different cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 60 | |

| Compound 1 | Caco-2 (Colon) | 39.8 | |

| Compound 3b | Caco-2 (Colon) | 31.9 |

The data suggest that certain modifications in the thiazole structure can enhance anticancer activity, particularly against colorectal adenocarcinoma cells.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Key Enzymes : Similar thiazole compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins involved in disease pathways, supporting the observed biological activities.

Case Studies

A notable case study demonstrated the efficacy of a related compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vivo, suggesting its potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the thiazole core via cyclocondensation of α-bromo ketones with thiourea derivatives (e.g., ethanol reflux, 70–76% yield) .

- Step 2 : Functionalize the thiazole ring with 3,4-dihydroquinoline via nucleophilic substitution or amidation (e.g., DMF solvent, 60–65% yield) .

- Step 3 : Couple the thiophene-2-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt in DCM, 55–70% yield) .

- Key optimization : Monitor reaction progress via TLC/HPLC and purify via recrystallization (ethanol/DMF) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can structural characterization be rigorously validated for this compound?

- Methodology :

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign peaks for thiazole (δ 6.8–7.5 ppm), dihydroquinoline (δ 2.5–3.5 ppm for CH₂ groups), and thiophene (δ 7.0–7.8 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography : Use SHELXL for refinement; validate bond lengths/angles (e.g., C–S bond in thiazole: ~1.71 Å) .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodology :

- Enzyme inhibition : Test against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) via radioactive L-arginine conversion assays (IC₅₀ values) .

- Antimicrobial screening : Use broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodology :

- Core modifications : Replace thiazole with oxadiazole or pyrazole to assess ring flexibility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the dihydroquinoline to modulate enzyme binding .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (amide) and hydrophobic (thiophene) moieties .

Q. What mechanistic insights can be gained from its interaction with NOS isoforms?

- Methodology :

- Kinetic studies : Determine Kᵢ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : AutoDock Vina to model binding poses in iNOS (PDB: 1NSI); validate with MM-GBSA binding energy calculations .

- Mutagenesis : Replace Arg375 in iNOS to test hydrogen bonding with the carboxamide group .

Q. How can computational modeling predict its ADMET properties?

- Methodology :

- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA < 140 Ų, LogP ~2–4) .

- CYP450 inhibition : Simulate metabolism via StarDrop’s P450 module (focus on CYP3A4/2D6 interactions) .

- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology :

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals; confirm through-space correlations via NOESY .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace ambiguous carbons .

Q. What strategies mitigate byproduct formation during thiazole ring synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.